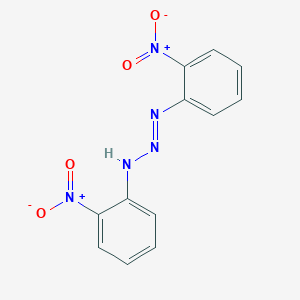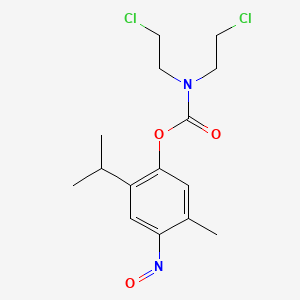
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitroso group, an isopropyl group, and a bis(2-chloroethyl)carbamate moiety, making it a subject of interest in synthetic chemistry and potential therapeutic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate typically involves multiple steps. One common method starts with the nitration of 5-Methyl-2-(propan-2-yl)phenol to introduce the nitroso group. This is followed by the reaction with bis(2-chloroethyl)carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The bis(2-chloroethyl)carbamate moiety can alkylate DNA, disrupting its function and leading to cell death, which is a mechanism explored in anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- 4-Nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-bromoethyl)carbamate
Uniqueness
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is unique due to the presence of both the nitroso and bis(2-chloroethyl)carbamate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
6333-64-8 |
|---|---|
Formule moléculaire |
C15H20Cl2N2O3 |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
(5-methyl-4-nitroso-2-propan-2-ylphenyl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-10(2)12-9-13(18-21)11(3)8-14(12)22-15(20)19(6-4-16)7-5-17/h8-10H,4-7H2,1-3H3 |
Clé InChI |
BCEURHPMLHVCKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=O)C(C)C)OC(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



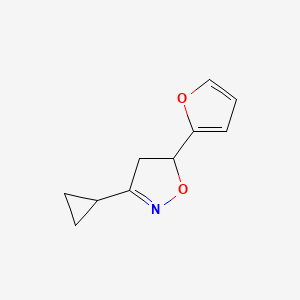
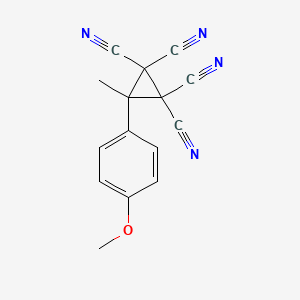

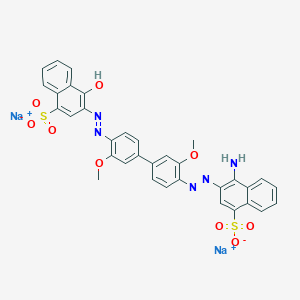
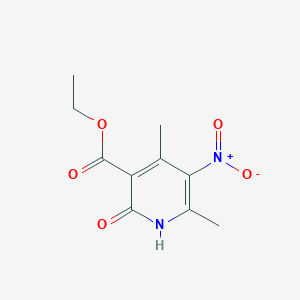


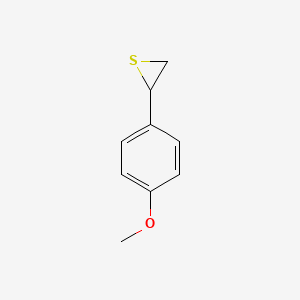
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
